N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thienopyrimidine core, a phenyl group, and a dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, which is achieved through cyclization reactions involving thiophene and pyrimidine precursors. The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the dimethoxyphenyl ethyl side chain is attached through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild conditions, often using acetic anhydride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thienopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted analogs.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
- **N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H23N3O4S2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H23N3O4S2/c1-30-19-9-8-16(14-20(19)31-2)10-12-25-21(28)15-33-24-26-18-11-13-32-22(18)23(29)27(24)17-6-4-3-5-7-17/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,25,28) |
InChI Key |
AKOKZZNXKUVNAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3)OC |
Origin of Product |
United States |
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